molecular formula C11H11NO2 B112082 5-Ethoxy-1H-indole-3-carbaldehyde CAS No. 169789-47-3

5-Ethoxy-1H-indole-3-carbaldehyde

Cat. No. B112082
M. Wt: 189.21 g/mol
InChI Key: MSEZSIQZGXBEDM-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 and is typically stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Ethoxy-1H-indole-3-carbaldehyde is 1S/C11H11NO2/c1-2-14-9-3-4-11-10 (5-9)8 (7-13)6-12-11/h3-7,12H,2H2,1H3 . This indicates the presence of an ethoxy group attached to the 5th carbon of the indole ring and a carbaldehyde group attached to the 3rd carbon .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde, are known to be involved in multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

5-Ethoxy-1H-indole-3-carbaldehyde is a solid at room temperature . It has a predicted boiling point of 381.8±22.0 °C and a predicted density of 1.228±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Classification of Indoles

Indoles, including 5-Ethoxy-1H-indole-3-carbaldehyde, are of significant interest in organic chemistry due to their presence in numerous natural products and their diverse range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, classifying the methods into nine types based on the bond formation in the indole ring. This classification aids in understanding the synthetic strategies towards indoles, which could be applied to synthesize specific indole derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde for targeted applications (Taber & Tirunahari, 2011).

Conversion of Biomass to Value-Added Chemicals

Chernyshev, Kravchenko, and Ananikov (2017) discuss the transformation of plant biomass into furan derivatives, highlighting the potential of such compounds in generating sustainable materials and fuels. Although 5-Ethoxy-1H-indole-3-carbaldehyde is not directly mentioned, the discussion on furan derivatives outlines the importance of exploring indole derivatives for sustainable chemistry applications (Chernyshev et al., 2017).

Role of Indole Derivatives in Plant and Human Health

Paredes et al. (2009) review the presence and role of melatonin, an indole derivative, in plants, suggesting the wide-ranging implications of indoles in biological systems. This indicates potential research avenues for 5-Ethoxy-1H-indole-3-carbaldehyde in understanding plant physiology or growth promotion (Paredes et al., 2009).

Advanced Materials and Polymers

Thoma et al. (2020) explore the use of hydroxymethylfurfural (HMF) derivatives in the production of adhesives, highlighting the role of such compounds in creating bio-based materials. The discussion points to the potential of derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde in the development of new materials and polymers (Thoma et al., 2020).

Biodegradation and Environmental Impact

Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates, shedding light on the degradation processes and environmental impact of organic compounds. This review underscores the importance of studying the biodegradation pathways and environmental behavior of indole derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde (Ying et al., 2002).

Safety And Hazards

The safety information available indicates that 5-Ethoxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde, have been highlighted in recent applications of inherently sustainable multicomponent reactions . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-ethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZSIQZGXBEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406464
Record name 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1H-indole-3-carbaldehyde

CAS RN

169789-47-3
Record name 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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